molecular formula C5H11N3O4 B027935 Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt CAS No. 105918-81-8

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt

Cat. No.: B027935
CAS No.: 105918-81-8
M. Wt: 177.16 g/mol
InChI Key: OIXKHCJUTFWBBL-UHFFFAOYSA-N
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Description

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is a chemical compound with a complex structure that includes an acetic acid moiety and an ethylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt typically involves the reaction of acetic acid derivatives with ethylamine and carbonyl-containing compounds. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (((methylamino)carbonyl)amino)oxo-, monoammonium salt
  • Acetic acid, (((propylamino)carbonyl)amino)oxo-, monoammonium salt
  • Acetic acid, (((butylamino)carbonyl)amino)oxo-, monoammonium salt

Uniqueness

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is unique due to its specific ethylamino carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt, also known by its CAS number 105918-81-8, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C2_2H6_6N2_2O3_3
  • Molecular Weight : 106.08 g/mol
  • CAS Registry Number : 105918-81-8
  • Synonyms : Acetic acid, aminooxo-, monoammonium salt; Oxamic acid, ammonium salt

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives often relates to their roles as metabolic intermediates and their interactions with various biological pathways. The monoammonium salt form enhances solubility and bioavailability, which can influence its pharmacological effects.

1. Antimicrobial Activity

Research has indicated that acetic acid and its derivatives exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. A study highlighted that acetic acid effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

2. Antioxidant Properties

Acetic acid derivatives have been shown to possess antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in protecting cells from damage that can lead to chronic diseases.

3. Modulation of Metabolic Pathways

Acetic acid plays a significant role in energy metabolism. It is involved in the synthesis of fatty acids and cholesterol. The monoammonium salt form may enhance these metabolic processes by providing a more readily available source of acetate for cellular uptake.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of acetic acid derivatives.
    • Methodology : Various concentrations were tested against bacterial cultures.
    • Findings : Significant inhibition of bacterial growth was observed at concentrations above 1% .
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant potential of acetic acid derivatives.
    • Methodology : DPPH radical scavenging assay was utilized.
    • Results : The compound demonstrated a dose-dependent increase in radical scavenging activity, indicating strong antioxidant properties .
  • Metabolic Pathway Interaction Study :
    • Objective : To explore the impact of acetic acid on lipid metabolism.
    • Methodology : Cell culture studies were conducted to measure lipid synthesis rates.
    • Results : Enhanced fatty acid synthesis was noted, suggesting a role in lipid metabolism modulation .

Data Table

PropertyValue
Molecular FormulaC2_2H6_6N2_2O3_3
Molecular Weight106.08 g/mol
CAS Number105918-81-8
Melting Point223-224 °C
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivityDose-dependent scavenging

Properties

IUPAC Name

azanium;2-(ethylcarbamoylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4.H3N/c1-2-6-5(11)7-3(8)4(9)10;/h2H2,1H3,(H,9,10)(H2,6,7,8,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXKHCJUTFWBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147417
Record name Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105918-81-8
Record name Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105918818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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